5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-15-8(2-4-12-15)7-6-9(11(17)18)16-10(14-7)3-5-13-16/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUUXFRLGTUTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC3=CC=NN3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Construction of the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole derivative is then reacted with a suitable pyrimidine precursor, often through a cyclization reaction facilitated by a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid or aldehyde derivative.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with alkyl halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 5-(1-Carboxy-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including derivatives like 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, has shown significant potential as an antitumor agent. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms involving the inhibition of specific kinases associated with tumor growth. For instance, studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit cytotoxicity against breast and lung cancer cells by disrupting cell cycle progression and inducing apoptosis .
Enzyme Inhibition
This compound has been explored for its ability to inhibit protein kinases, which are crucial in signaling pathways related to cell growth and differentiation. The inhibition of kinases such as AXL and c-MET has been linked to therapeutic benefits in conditions like cancer and fibrosis . The structural characteristics of this compound contribute to its selectivity and potency as a kinase inhibitor .
Material Science
Fluorescent Properties
Recent studies highlight the utility of pyrazolo[1,5-a]pyrimidines as fluorescent materials. The compound's unique electronic structure allows it to act as a fluorophore, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the photophysical properties through structural modifications presents opportunities for developing advanced materials with tailored functionalities .
Crystal Engineering
The ability of pyrazolo[1,5-a]pyrimidine derivatives to form stable crystals with desirable supramolecular properties enhances their applicability in solid-state devices. Research into the crystallization behavior of these compounds has shown promising results for their use in drug delivery systems and as components in nanotechnology .
Case Study 1: Antitumor Screening
A series of derivatives based on the pyrazolo[1,5-a]pyrimidine core were synthesized and screened for anticancer activity. The results indicated that certain modifications at the 7-position significantly enhanced their cytotoxic effects against various cancer cell lines. The study concluded that these compounds could serve as lead structures for further drug development .
Case Study 2: Fluorescent Sensor Development
In another study, researchers developed a fluorescent sensor using derivatives of pyrazolo[1,5-a]pyrimidine for detecting metal ions. The sensor demonstrated high sensitivity and selectivity towards specific ions, showcasing the compound's versatility beyond medicinal applications .
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Solubility: Carboxylic acid at position 7 (target compound and analogs 1–4) enhances water solubility and hydrogen-bonding capacity compared to non-polar groups like methoxy (analog 5) . Bulky substituents (e.g., trimethylpyrazole in analog 4) reduce solubility but improve membrane permeability .
Steric hindrance from cyclopropyl (analog 3) or trimethylpyrazole (analog 4) may restrict conformational flexibility, affecting target selectivity .
Biological Activity Trends: Pyrazolo[1,5-a]pyrimidine derivatives are frequently explored as kinase inhibitors (e.g., TRK inhibitors in cancer therapy) and agrochemicals (e.g., herbicides) .
Synthetic Accessibility :
- Ultrasonic irradiation in aqueous-alcohol media (e.g., ) offers efficient synthesis for analogs with moderate yields (38–92%) .
Biological Activity
5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through various methods, including microwave-assisted copper-catalyzed approaches that enhance yield and reduce reaction time. The structure consists of a fused pyrazolo-pyrimidine scaffold that contributes to its biological properties. Notably, the presence of the carboxylic acid group at position 7 is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit promising anticancer effects. For instance, a study involving a library of synthesized pyrazolo[1,5-a]pyrimidines showed significant growth inhibition in various cancer cell lines, including MDA-MB-231 (human breast cancer) and MCF-7 (another breast cancer line). The IC50 values for some derivatives ranged from 15.3 µM to higher concentrations depending on their structure and substituents .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-(1-Methyl-1H-pyrazol-5-yl) | MDA-MB-231 | 15.3 | |
| Triazole-linked derivative | MDA-MB-231 | Varies | |
| Pyrazolo[1,5-a]pyrimidin-7-ols | MDA-MB-231 | >50 |
Anti-inflammatory Activity
In addition to anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated that derivatives can inhibit NF-kB/AP-1 reporter activity in LPS-induced models, suggesting a mechanism for reducing inflammation . The effectiveness varies among different derivatives, with some demonstrating IC50 values below 50 µM.
Table 2: Anti-inflammatory Activity
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazoline | NF-kB/AP-1 Inhibition | 4.8 - 30.1 | |
| Various derivatives | General Inhibition | <50 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazolo[1,5-a]pyrimidines indicates that modifications at specific positions can enhance biological activity. For example, the introduction of electron-withdrawing groups at position 7 significantly influences the compound's potency against cancer cells . Additionally, the incorporation of substituents on the pyrazole ring can modulate both anticancer and anti-inflammatory effects.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Trk Inhibitors : A study reported novel derivatives exhibiting potent inhibition against Tropomyosin receptor kinases (Trk), with IC50 values below 5 nM . This suggests potential applications in targeted cancer therapies.
- Glycohybrids : Research involving glycohybrids derived from pyrazolo[1,5-a]pyrimidines showed promising results against MCF-7 cells with effective growth inhibition . These compounds may serve as leads for developing new anticancer drugs.
Q & A
Basic: What optimized synthetic routes are available for 5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid?
Answer:
The synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and carbonyl-containing precursors. For example:
- Step 1: React 5-amino-3-(1-methyl-1H-pyrazol-5-yl)pyrazole with a diketone (e.g., ethyl 2,4-dioxopentanoate) in ethanol under reflux to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2: Hydrolyze the ester group at position 7 using NaOH or HCl to yield the carboxylic acid .
- Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (cyclohexane or ethanol) is recommended to isolate the product .
Key Characterization Data:
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Assign protons and carbons in the pyrazole and pyrimidine rings. For instance, NH2 groups typically appear as broad singlets at δ ~7.5 ppm .
- IR Spectroscopy: Confirm carboxylic acid functionality via O–H (2500–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
- X-ray Crystallography: Resolve planar geometry of fused rings (dihedral angles <2° between pyrazole and pyrimidine) and hydrogen-bonding networks (e.g., C–H···O/N interactions) .
- HRMS: Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can researchers resolve contradictions in melting points or spectral data between synthesized batches?
Answer:
- Reproducibility Checks: Ensure reaction conditions (solvent, temperature, time) match literature protocols. For example, refluxing in ethanol for 30 min vs. 6 h can alter yields and purity .
- Advanced NMR Techniques: Use 2D NMR (COSY, NOESY) to confirm regiochemistry. NOESY can detect spatial proximity between H-3 and substituents, ruling out isomeric byproducts .
- Crystallographic Validation: Compare X-ray data with reported structures to identify packing differences (e.g., π–π stacking distances of ~3.4 Å vs. 3.6 Å) .
- Elemental Analysis: Verify C/H/N content (±0.3% deviation from calculated values) to detect impurities .
Advanced: What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold?
Answer:
- Carboxylic Acid Derivatization: Couple the acid with amines using bis(pentafluorophenyl) carbonate (BPC) to form amides .
- Ester Intermediates: Synthesize ethyl esters (e.g., via ethyl 2,4-dioxopentanoate condensation) for nucleophilic substitution with aryl/heteroaryl groups .
- Metal-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions to introduce aryl/vinyl groups at position 7, leveraging halogenated precursors (e.g., 5-chloro derivatives) .
Example Protocol:
React 5-chloropyrazolo[1,5-a]pyrimidine-7-carboxylate with benzylamine/K2CO3 in acetonitrile/DMF.
Purify via preparative TLC (CHCl3/MeOH 9:1) to isolate 7-benzylamino derivatives .
Advanced: How to design bioactivity assays for this compound based on structural analogs?
Answer:
- Target Selection: Prioritize enzymes/receptors linked to pyrazolo[1,5-a]pyrimidines, such as:
- Structure-Activity Relationship (SAR): Modify substituents at positions 5 and 7, then correlate changes with activity. For example:
- In Silico Modeling: Use docking studies (AutoDock Vina) to predict binding modes to HMG-CoA reductase or CRF1 receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
